

A Comprehensive Guide to Validating M-TriDAP Activity Using NOD1/NOD2 Knockout Cells

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Compound of Interest

Compound Name: M-TriDAP

Cat. No.: B15137929

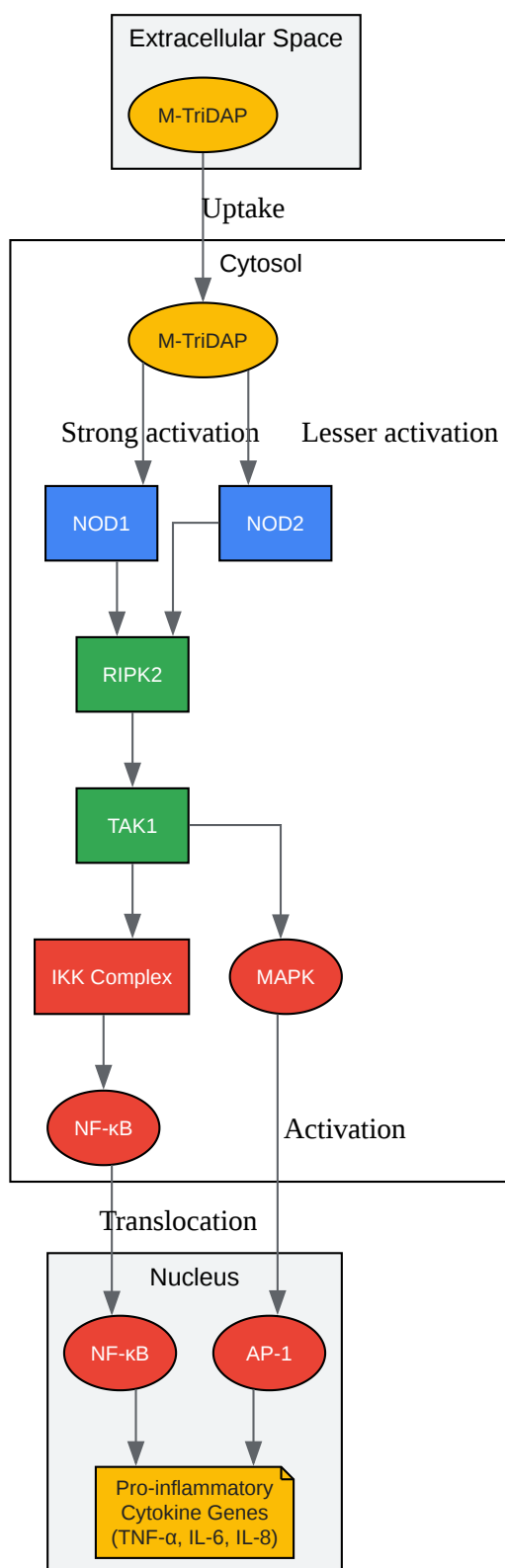
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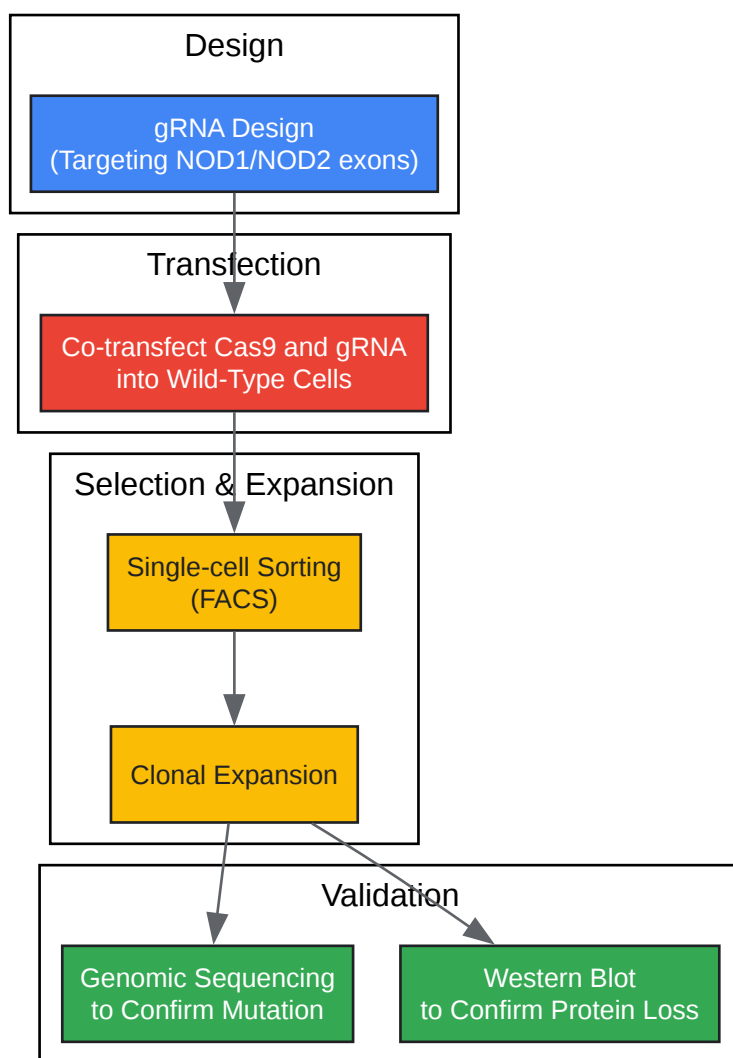
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **M-TriDAP** activity in wild-type cells versus NOD1/NOD2 knockout cells, offering a framework for validating its mechanism of action. **M-TriDAP** (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic mimic of a peptidoglycan fragment found predominantly in Gram-negative bacteria. It is a known agonist for both Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.^[1] Validating the specificity of **M-TriDAP** through the use of knockout cell lines is a critical step in immunological and drug development research.

M-TriDAP Signaling Pathway

M-TriDAP is recognized by the intracellular sensors NOD1 and NOD2.^[1] Upon binding, these receptors oligomerize and recruit the serine/threonine kinase RIPK2 (also known as RICK) via CARD-CARD interactions.^{[2][3]} This leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.^{[1][4]}





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